(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKOLVHCNTXPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (MI-773/SAR405838)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, identified as the clinical candidate MI-773 (and its optimized analog SAR405838), is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. Its mechanism of action is centered on the disruption of the critical protein-protein interaction between MDM2 and the p53 tumor suppressor. In many cancers that retain wild-type p53, the p53 pathway is inactivated by overexpression of MDM2, which targets p53 for proteasomal degradation. By binding to MDM2, MI-773 prevents this interaction, leading to the stabilization and activation of p53. This restoration of p53 function triggers downstream cellular responses, including cell cycle arrest and apoptosis, thereby exerting a potent anti-tumor effect. This guide provides a comprehensive overview of the molecular pharmacology of MI-773, detailing its mechanism, cellular effects, and the experimental methodologies used to characterize its activity.
Introduction: The Rationale for Targeting the p53-MDM2 Axis
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, often referred to as the "guardian of the genome".[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a transcriptional program that can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2] The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, MDM2.[3][4]
MDM2 negatively regulates p53 through several mechanisms: it binds to the p53 transactivation domain, inhibiting its transcriptional activity; it exports p53 from the nucleus to the cytoplasm; and most critically, it ubiquitinates p53, targeting it for degradation by the proteasome.[3][5] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4] In a significant portion of human cancers that lack TP53 mutations, this crucial tumor-suppressive pathway is silenced by the overexpression or amplification of MDM2.[5] This observation establishes the p53-MDM2 interaction as a high-value therapeutic target. The core hypothesis is that disrupting this interaction with a small-molecule inhibitor can liberate p53 from MDM2's negative control, thereby reactivating its potent tumor-suppressive functions.[6]
This compound, known as MI-773, and its closely related analog SAR405838, are orally available spiro-oxindole compounds designed specifically to inhibit the MDM2-p53 interaction with high affinity and selectivity.[7][8]
Molecular Mechanism of Action
The therapeutic effect of MI-773 is a direct consequence of its high-affinity binding to MDM2, which occupies the same pocket that p53 binds to. This competitive inhibition restores the function of the p53 pathway.
Disruption of the MDM2-p53 Interaction
MI-773 is a potent inhibitor of the MDM2-p53 protein-protein interaction.[9] Its analog, SAR405838, binds to MDM2 with a very high affinity, with a reported Ki of 0.88 nM.[10] The binding occurs within a hydrophobic cleft on the surface of MDM2, where MI-773 effectively mimics the key interactions of the p53 transactivation domain.[11] This physical blockade prevents MDM2 from binding to p53.
p53 Stabilization and Pathway Activation
By preventing MDM2-mediated ubiquitination and degradation, MI-773 treatment leads to a rapid accumulation of p53 protein within the cell.[8][12] This stabilized p53 is transcriptionally active and induces the expression of its downstream target genes. Key among these are:
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[13]
-
MDM2: As part of the negative feedback loop, activated p53 increases MDM2 transcription, which can be observed upon treatment.[13]
-
Pro-apoptotic proteins: Such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), which are critical for initiating the intrinsic apoptotic cascade.
The signaling cascade initiated by MI-773 is depicted in the diagram below.
Caption: MI-773 inhibits MDM2, leading to p53 stabilization and downstream effects.
Cellular and Anti-Tumor Effects
The reactivation of p53 by MI-773 translates into potent and selective anti-cancer activity in preclinical models.
Induction of Cell Cycle Arrest and Apoptosis
In cancer cells with wild-type p53, treatment with MI-773 leads to a robust induction of cell cycle arrest and/or apoptosis.[12][13] Studies have shown that MI-773 can increase the proportion of cells in the G1 and G2/M phases of the cell cycle.[13] Furthermore, it triggers apoptosis, as evidenced by increased Annexin V staining and the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[7][13] This dual action of halting proliferation and inducing cell death is a hallmark of effective p53 activation.
Selectivity for Wild-Type p53 Cancers
The mechanism of action of MI-773 is fundamentally dependent on the presence of functional, wild-type p53. Cancer cell lines with mutated or deleted TP53 are largely resistant to the drug's effects.[14][15] This provides a clear biomarker for patient selection and highlights the targeted nature of this therapeutic strategy. Preclinical data show that MI-773 is significantly more potent in wild-type p53 cell lines compared to their p53-mutant counterparts.[16]
In Vitro and In Vivo Efficacy
MI-773 and its analog SAR405838 have demonstrated potent anti-tumor activity across a range of cancer types in preclinical studies, including neuroblastoma, liposarcoma, leukemia, and various solid tumors.[7][12][16]
| Cell Line | Cancer Type | p53 Status | SAR405838 IC₅₀ (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.092 | [10] |
| RS4;11 | Leukemia | Wild-Type | 0.089 | [10] |
| LNCaP | Prostate Cancer | Wild-Type | 0.27 | [10] |
| HCT-116 | Colorectal Cancer | Wild-Type | 0.20 | [10] |
| SAOS-2 | Osteosarcoma | Null | >10 | [10] |
| SW620 | Colorectal Cancer | Mutant | >10 | [10] |
| Caption: In vitro potency of SAR405838 in various cancer cell lines. |
In xenograft models, oral administration of SAR405838 has been shown to result in significant tumor growth inhibition and, in some cases, complete and durable tumor regression.[15] It has also been shown to sensitize cancer cells to traditional chemotherapy agents like cisplatin.[17]
Experimental Protocols for Characterizing MI-773
Validating the mechanism of action and quantifying the activity of MDM2 inhibitors like MI-773 requires a suite of biochemical and cell-based assays.
Biochemical Assay: MDM2-p53 Interaction
An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a robust, no-wash method to quantify the MDM2-p53 interaction and its inhibition.
Caption: Workflow for an MDM2-p53 interaction AlphaLISA assay.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant GST-tagged MDM2 and Biotinylated-His-tagged p53 proteins in assay buffer. Prepare a serial dilution of MI-773.
-
Competition Reaction: In a 384-well plate, add MDM2, p53, and varying concentrations of MI-773. Incubate for 60 minutes at room temperature to allow for binding equilibrium.
-
Acceptor Bead Addition: Add Glutathione (GSH) AlphaLISA Acceptor beads, which will bind to the GST-tagged MDM2. Incubate for 60 minutes.[18]
-
Donor Bead Addition: Add Streptavidin-coated Donor beads, which bind to the biotinylated p53. Incubate for 60 minutes in the dark.
-
Signal Detection: If p53 and MDM2 are interacting, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead, measured at 520-620 nm. The presence of an effective inhibitor like MI-773 will disrupt the protein interaction, separate the beads, and cause a decrease in the AlphaLISA signal.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay: Western Blot for p53 Stabilization
This protocol verifies that MI-773 stabilizes p53 and activates its downstream targets in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate wild-type p53 cancer cells (e.g., HCT-116, SJSA-1) and allow them to adhere. Treat the cells with varying concentrations of MI-773 (e.g., 0.1, 0.5, 1, 5 µM) for a set time period (e.g., 8, 16, or 24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-Actin or anti-GAPDH).[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: An increase in the intensity of the p53, MDM2, and p21 bands with increasing concentrations of MI-773 confirms the compound's on-target activity.
Conclusion
This compound (MI-773/SAR405838) is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction. Its mechanism of action is a paradigm of targeted cancer therapy: by disrupting a single, critical protein-protein interaction, it reactivates the powerful tumor-suppressive functions of wild-type p53. This leads to cell cycle arrest and apoptosis specifically in cancer cells where this pathway is dysregulated by MDM2 overexpression. The strong preclinical data, clear mechanism, and defined patient population (wild-type p53 tumors) have positioned MI-773 and its analogs as promising candidates for clinical development in oncology.
References
-
MI-773, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1. National Institutes of Health. Available at: [Link]
-
Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. National Institutes of Health. Available at: [Link]
-
Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. ACS Publications. Available at: [Link]
-
Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. Oncotarget. Available at: [Link]
-
Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery. Available at: [Link]
-
Definition of p53-HDM2 protein-protein interaction inhibitor MI-773. NCI Drug Dictionary. Available at: [Link]
-
Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. PubMed. Available at: [Link]
-
Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. National Institutes of Health. Available at: [Link]
-
The Roles of MDM2 and MDMX in Cancer. National Institutes of Health. Available at: [Link]
-
Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. PubMed Central. Available at: [Link]
-
Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. National Institutes of Health. Available at: [Link]
-
SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. PubMed. Available at: [Link]
-
Unit 731. Wikipedia. Available at: [Link]
-
p53. Wikipedia. Available at: [Link]
-
2025 ACC/AHA/ACEP/NAEMSP/SCAI Guideline for the Management of Patients With Acute Coronary Syndromes. Journal of the American College of Cardiology. Available at: [Link]
-
Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. ResearchGate. Available at: [Link]
-
SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. AACR Journals. Available at: [Link]
-
D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. PNAS. Available at: [Link]
-
MDM2: RING Finger Protein and Regulator of p53. Madame Curie Bioscience Database. Available at: [Link]
-
p53 signaling pathway. Cusabio. Available at: [Link]
-
MDM2-p53 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]
-
SAR405838 induces p53-dependent cell-cycle arrest and/or apoptosis in... ResearchGate. Available at: [Link]
-
Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. Available at: [Link]
-
Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions. Frontiers. Available at: [Link]
-
Prior authorization submission information for frequently requested services. Humana. Available at: [Link]
-
The Role of p53 and MDM2 in Cancer Growth. YouTube. Available at: [Link]
-
SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. AACR Journals. Available at: [Link]
-
The p53 tumor suppressor protein. Genes and Disease. Available at: [Link]
-
regulation of MDM2 oncogene and its impact on human cancers. Oxford Academic. Available at: [Link]
-
MDM2 and Prognosis. AACR Journals. Available at: [Link]
-
Pricing. Prenuvo. Available at: [Link]
Sources
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 4. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MI-773, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. news.umich.edu [news.umich.edu]
- 18. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to the Biological Activity of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
This guide provides a comprehensive technical overview of the synthesis, and potential biological activities of the novel chemical entity, (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related chemical structures to propose likely avenues of biological investigation and provides detailed, field-proven methodologies for in vitro evaluation.
Introduction: A Molecule of Interest
This compound is a heterocyclic compound featuring a fluoropyridine moiety linked to a pyrrolidinemethanol scaffold. Both of these structural components are prevalent in medicinal chemistry and are associated with a wide range of biological activities. The strategic incorporation of a fluorine atom into the pyridine ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] The pyrrolidine ring, a versatile saturated heterocycle, is a common feature in numerous FDA-approved drugs and serves as a key pharmacophore in the development of novel therapeutics.[2]
The convergence of these two privileged scaffolds in a single molecule makes this compound a compound of significant interest for biological screening and potential drug discovery programs. This guide will explore its synthesis, and based on the activities of structurally related compounds, will propose and detail protocols for investigating its potential anticancer, antibacterial, and enzyme-inhibitory activities.
Synthesis and Characterization
The synthesis of chiral pyrrolidin-2-yl-methanol derivatives has been described as a multistep process, often starting from readily available chiral precursors like S-proline.[3] A generalizable synthetic route for N-arylpyrrolidin-3-yl-methanol derivatives can be envisioned, providing a framework for the production of the title compound.
A plausible synthetic approach involves the nucleophilic substitution of a suitable pyrrolidin-3-yl-methanol precursor with a reactive 2-halo-6-fluoropyridine. The chirality of the pyrrolidine ring is a critical consideration, as stereoisomers can exhibit distinct biological profiles.
Hypothesized Biological Activities and Investigational Pathways
Given the absence of specific biological data for this compound, a rational approach to its investigation involves exploring activities associated with its core components.
Potential Anticancer Activity
Both fluoropyridine and pyrrolidine derivatives have demonstrated significant potential as anticancer agents.[4] The fluoropyridine moiety is a key component in several established anticancer drugs, while the pyrrolidine scaffold is found in compounds targeting various cancer-related pathways. Therefore, a primary avenue of investigation for this compound is its potential cytotoxic effect on cancer cell lines.
Potential Antibacterial Activity
Fluoropyridine-containing compounds have been successfully developed as antibacterial agents.[3] The unique electronic properties of the fluorinated pyridine ring can lead to enhanced interactions with bacterial enzymes or other critical cellular components. The evaluation of this compound against a panel of pathogenic bacteria is a logical step in defining its biological profile.
Potential Enzyme Inhibition
The structural motifs present in this compound suggest its potential as an enzyme inhibitor. For instance, various kinase inhibitors incorporate pyridine and pyrrolidine rings. Furthermore, derivatives of (Pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation.[5]
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, the following detailed protocols are provided. These methods are standard in the field and are designed to provide robust and reproducible data.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[6][7][8] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]
Experimental Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50).
In Vitro Antibacterial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][9][10][11][12]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[10]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
In Vitro Enzyme Inhibition Assay: A General Kinase Inhibition Protocol
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.[13][14][15]
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for evaluating TRPV3 antagonist activity using a calcium imaging assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the TRPV3 channel (e.g., HEK293 cells) in a suitable format for fluorescence imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound.
-
Agonist Stimulation: Add a known TRPV3 agonist (e.g., 2-APB) to stimulate calcium influx.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium response by the test compound and determine its potency.
Data Presentation and Interpretation
All quantitative data from the described assays should be presented in a clear and concise manner. The use of tables to summarize IC50 or MIC values is highly recommended for easy comparison of potencies.
Table 1: Hypothetical Biological Activity Data for this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Anticancer | MCF-7 | IC50 | [Value] µM |
| Anticancer | A549 | IC50 | [Value] µM |
| Antibacterial | Staphylococcus aureus | MIC | [Value] µg/mL |
| Antibacterial | Escherichia coli | MIC | [Value] µg/mL |
| Kinase Inhibition | Kinase X | IC50 | [Value] nM |
| TRPV3 Antagonism | hTRPV3-HEK293 | IC50 | [Value] µM |
Conclusion
This compound represents a promising scaffold for the discovery of novel biologically active agents. Based on the well-documented activities of its constituent fluoropyridine and pyrrolidine moieties, this compound warrants investigation for its potential anticancer, antibacterial, and enzyme-inhibitory properties. The detailed experimental protocols provided in this guide offer a robust framework for elucidating the biological activity of this and other novel chemical entities, thereby facilitating their progression in the drug discovery pipeline.
References
-
Pharmacological profiling of the TRPV3 channel in recombinant and native assays. (n.d.). PMC. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (n.d.).
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. [Link]
-
TRPV3 is a calcium-permeable temperature-sensitive cation channel. (n.d.). Nature. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PMC - NIH. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
TRPV3 Ion Channel: From Gene to Pharmacology. (n.d.). MDPI. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. [Link]
-
Inhibition of intracellular proton-sensitive Ca2+-permeable TRPV3 channels protects against ischemic brain injury. (n.d.). PMC. [Link]
-
How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. (2023, April 24). ResearchGate. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed. [Link]
-
TRPV3 antagonist treatment reduces pro-inflammatory pathways in Olmsted syndrome keratinocytes. (n.d.). Kamari Pharma. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link]
Sources
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. atcc.org [atcc.org]
- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Therapeutic Potential of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol as a Muscarinic M4 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics for complex neuropsychiatric disorders such as schizophrenia and Alzheimer's disease has intensified the focus on modulating the central nervous system's cholinergic pathways. A promising strategy has emerged through the selective targeting of the M4 muscarinic acetylcholine receptor (mAChR), a key regulator of cholinergic and dopaminergic neurotransmission. This guide details the scientific rationale and technical workflows for investigating (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol , a potent and selective positive allosteric modulator (PAM) of the M4 receptor. We will explore the therapeutic significance of M4 modulation, the nuanced mechanism of positive allosteric modulation, and provide validated, step-by-step experimental protocols to characterize and advance compounds of this class from initial screening to preclinical evaluation.
The M4 Muscarinic Receptor: A Prime Target for Neuropsychiatric Disorders
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in key brain regions implicated in cognition and psychosis, including the striatum, hippocampus, and cortex.[1] Its activation generally leads to inhibitory effects, primarily through coupling to Gαi/o proteins, which inhibit adenylyl cyclase and modulate ion channels.
Therapeutic Rationale:
-
Schizophrenia: A central hypothesis in schizophrenia pathophysiology is the hyperactivity of dopaminergic signaling in the mesolimbic pathway.[2] M4 receptors act as inhibitory autoreceptors on cholinergic neurons and also modulate dopamine release in the striatum.[3] Activation of M4 receptors can dampen this excessive dopamine release, offering a novel antipsychotic mechanism that is distinct from traditional D2 dopamine receptor antagonists.[2][4] This approach has the potential to treat the positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects. The recent development of KarXT (xanomeline-trospium), which targets M1 and M4 receptors, underscores the clinical potential of this strategy.
-
Alzheimer's Disease and Cognitive Deficits: The cholinergic system is critical for learning and memory, and its decline is a hallmark of Alzheimer's disease.[1] M4 receptor activation has been shown to enhance cognitive function in preclinical models, suggesting its potential to treat cognitive impairments associated with both Alzheimer's and schizophrenia.[4][5] M4 PAMs, in particular, are being investigated for their potential to improve cognitive deficits.[6]
-
Other Potential Indications: Emerging evidence suggests M4 modulation could be beneficial for other CNS disorders, including alcohol use disorder, by regulating frontostriatal function.[7]
The Power of Precision: Positive Allosteric Modulation (PAM)
Instead of directly activating the receptor at the same site as the endogenous ligand, acetylcholine (the orthosteric site), this compound acts as a Positive Allosteric Modulator (PAM).
Mechanistic Advantages: A PAM binds to a distinct topographical location on the receptor, known as an allosteric site.[8] This binding induces a conformational change that increases the affinity and/or efficacy of the endogenous ligand, acetylcholine.[8][9] This approach offers several key advantages over direct (orthosteric) agonists:
-
Enhanced Selectivity: Allosteric sites are less conserved across receptor subtypes than the highly conserved orthosteric site.[9] This allows for the development of PAMs with high selectivity for the M4 receptor over other subtypes (M1, M2, M3, M5), thereby minimizing off-target side effects associated with non-selective muscarinic activation (e.g., gastrointestinal issues, sweating).[10][11][12]
-
Preservation of Natural Signaling: PAMs only enhance the receptor's response in the presence of the endogenous neurotransmitter, acetylcholine.[13] This preserves the natural spatial and temporal patterns of neurotransmission, leading to a more physiological and potentially safer modulation compared to the constant "on" signal from a direct agonist.[14]
-
"Saturability" of Effect: The modulatory effect of a PAM is dependent on the level of the endogenous ligand, which can place a ceiling on its effect and reduce the risk of overstimulation.[14]
Figure 1. Orthosteric vs. Allosteric Modulation.
Core Experimental Workflow for M4 PAM Characterization
A rigorous, multi-stage process is required to validate the potency, selectivity, and allosteric mechanism of a putative M4 PAM like this compound.
Figure 2. High-level characterization workflow for an M4 PAM.
Workflow 1: Primary Assay for Potency and Efficacy
Causality: The primary goal is to determine if the compound can potentiate the M4 receptor's response to its natural ligand, acetylcholine (ACh). Since the M4 receptor is Gαi/o-coupled, its activation inhibits adenylyl cyclase. A common and robust method is to co-express the M4 receptor with a promiscuous or chimeric G-protein (like Gαqi5) in a host cell line (e.g., CHO or HEK293).[15] This redirects the inhibitory signal to a Gαq pathway, which triggers the release of intracellular calcium (Ca2+) upon receptor activation—a signal that is easily measured using fluorescent dyes.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor and a chimeric G-protein (hM4-Gαqi5).
-
One day prior to the assay, seed cells into 384-well black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation & Addition:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). This will be the "PAM plate."
-
Prepare a solution of acetylcholine at a concentration that elicits a low, but measurable, response (typically an EC10 to EC20 concentration, predetermined in separate experiments). This will be the "Agonist plate."
-
-
Assay Execution (FLIPR / FlexStation):
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument first adds the test compound from the PAM plate. The fluorescence is monitored for 2-3 minutes to detect any intrinsic agonist activity (a PAM should show no activity on its own).
-
Next, the instrument adds the EC20 concentration of acetylcholine from the Agonist plate.
-
Continue recording the fluorescence signal for another 2-3 minutes to capture the potentiated response.
-
-
Data Analysis:
-
The primary readout is the peak fluorescence intensity or the area under the curve after the addition of acetylcholine.
-
Normalize the data: 0% response is the signal from wells with EC20 ACh alone; 100% response is the maximal signal achieved by a saturating concentration of ACh.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum effect).
-
Data Presentation: Hypothetical Results
| Compound | Target | Assay Type | Potency (EC50) | Max Effect (% of ACh Max) |
| (1-(...))methanol | Human M4 | Ca2+ Mobilization | 56 nM | 95% |
| Reference PAM | Human M4 | Ca2+ Mobilization | 75 nM | 98% |
Workflow 2: Muscarinic Subtype Selectivity Profiling
Causality: To be a viable therapeutic candidate, the compound must preferentially modulate M4 over other muscarinic subtypes to avoid side effects.[10] This is achieved by running the same functional assay in parallel cell lines, each expressing one of the other four human muscarinic receptors (M1, M2, M3, M5).
Detailed Protocol: Counter-Screening Assay
-
Cell Lines: Utilize a panel of CHO or HEK293 cell lines, each stably expressing one of hM1, hM2, hM3, or hM5. (Note: M1, M3, and M5 are Gαq-coupled and can be tested directly. M2, like M4, is Gαi-coupled and requires co-expression with a chimeric G-protein).
-
Assay Procedure: Repeat the exact Calcium Mobilization Assay protocol described in Workflow 1 for each of the counter-screen cell lines.
-
Data Analysis:
-
Calculate the EC50 for the compound at each receptor subtype.
-
Determine the selectivity ratio by dividing the EC50 of the off-target receptor by the EC50 of the M4 receptor (e.g., EC50(M1) / EC50(M4)). A higher ratio indicates greater selectivity for M4. A goal is often >100-fold selectivity.[16]
-
Data Presentation: Hypothetical Selectivity Profile
| Receptor Subtype | Potency (EC50) | Fold-Selectivity vs. M4 |
| Human M4 | 56 nM | - |
| Human M1 | > 10,000 nM | > 178-fold |
| Human M2 | > 10,000 nM | > 178-fold |
| Human M3 | 8,500 nM | ~ 152-fold |
| Human M5 | > 10,000 nM | > 178-fold |
Workflow 3: Validating the Allosteric Mechanism
Causality: It is critical to prove that the compound is a true PAM and not a partial agonist. A hallmark of a PAM is that its potentiation effect is dependent on the concentration of the orthosteric agonist. This is demonstrated with a "probe dependence" assay. The compound's ability to shift the dose-response curve of acetylcholine to the left is a key indicator of PAM activity.[17]
Detailed Protocol: Probe Dependence Assay
-
Experimental Design: The experiment involves generating multiple acetylcholine dose-response curves, each in the presence of a fixed concentration of the test compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM).
-
Assay Procedure:
-
Use the hM4-Gαqi5 cell line and Calcium Mobilization protocol.
-
Prepare plates with serial dilutions of acetylcholine.
-
Prepare solutions of this compound at several fixed concentrations.
-
In the FLIPR, add a fixed concentration of the test compound (or vehicle) to the cells first.
-
After a brief incubation, add the varying concentrations of acetylcholine and measure the response.
-
-
Data Analysis:
-
Plot the acetylcholine dose-response curves for each fixed concentration of the test compound.
-
A true PAM will cause a concentration-dependent leftward shift in the acetylcholine EC50 (i.e., ACh becomes more potent) and may also increase the Emax of acetylcholine.[8]
-
Crucially, the PAM should exhibit little to no activity in the absence of acetylcholine.
-
Conclusion and Future Directions
The compound this compound represents a promising chemical scaffold for the development of therapeutics targeting the M4 muscarinic receptor. The workflows detailed in this guide provide a robust framework for confirming its identity as a potent and selective M4 PAM. Successful validation through these in vitro assays provides the necessary foundation to advance the compound or its analogs into more complex studies, including pharmacokinetic profiling, blood-brain barrier penetration assessment, and in vivo efficacy testing in established preclinical models of psychosis and cognitive dysfunction.[16][18] The continued exploration of M4 PAMs holds significant promise for delivering a new generation of safer and more effective treatments for devastating neuropsychiatric disorders.
References
-
Physicians' Education Resource®, LLC and Psychiatric Times. (2026). Muscarinic Cholinergic Circuitry in Schizophrenia: Our Evolving Understanding. Psychiatric Times. [Link]
-
Le, U., et al. (2013). Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 23(1), 346-350. [Link]
-
Williams, M. J., et al. (2020). Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use Disorder: Converging Evidence From Humans and Rodents. Biological Psychiatry, 88(12), 939-950. [Link]
-
Digby, G. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Current Topics in Medicinal Chemistry, 14(2), 151-164. [Link]
-
Wikipedia. (n.d.). Allosteric modulator. In Wikipedia. Retrieved January 23, 2026. [Link]
-
National Center for Biotechnology Information. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Patsnap. (2025). What are the therapeutic applications for M4 receptor agonists?. Patsnap Synapse. [Link]
-
Gentry, P. R., et al. (2024). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. [Link]
-
Jin, R., et al. (2007). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. The Journal of Neuroscience, 27(33), 8934-8945. [Link]
-
National Center for Biotechnology Information. (n.d.). (6-Fluoropyridin-2-yl)methanol. PubChem. Retrieved January 23, 2026. [Link]
-
Correll, C. (2024). What Is the Role of the Muscarinic Receptor System in Schizophrenia?. Psychiatrist.com. [Link]
-
Lindsley, C. W., et al. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Medicinal Chemistry Letters. [Link]
-
Mistry, R., et al. (2018). Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 115(10), E2246-E2255. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M4. In Wikipedia. Retrieved January 23, 2026. [Link]
-
Le, U., et al. (2013). Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 23(1), 346-350. [Link]
-
Carr, G. V., et al. (2024). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences, 25(13), 7248. [Link]
-
Gregory, K. J., & Conn, P. J. (2018). Allosteric Modulators of Drug Targets. Journal of Medicinal Chemistry, 61(24), 10995-10997. [Link]
-
Felder, C. C., et al. (2018). Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases. Neuropharmacology, 136(Pt C), 449-458. [Link]
-
Molecular Sensing, Inc. (n.d.). Using BSI to Investigate Positive Allosteric Modulators of the M4 Receptor. MolSense. Retrieved January 23, 2026. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. In Wikipedia. Retrieved January 23, 2026. [Link]
-
Kaar, S. J., et al. (2023). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Psychiatry, 14, 1192510. [Link]
-
Burford, N. T., et al. (2013). Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 110(26), 10830-10835. [Link]
-
National Center for Biotechnology Information. (2009). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
- 1. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use Disorder: Converging Evidence From Humans and Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. molsense.com [molsense.com]
- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Current Knowledge and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic organic compound featuring a fluoropyridine moiety linked to a pyrrolidinemethanol scaffold. While this molecule is commercially available as a building block for chemical synthesis, a comprehensive pharmacological profile is not yet publicly available in peer-reviewed literature or patents. This guide, therefore, serves a dual purpose: to consolidate the known chemical and physical properties of this compound and to provide a scientifically-grounded framework for initiating its pharmacological investigation. By examining structurally related compounds and established drug discovery workflows, we can infer potential therapeutic targets and outline the necessary experimental path to elucidate its biological activity.
This document is structured to provide a logical progression from the known chemical identity of the compound to a proposed strategy for its pharmacological characterization. We will begin with its synthesis and chemical properties, followed by a discussion of potential, yet unconfirmed, pharmacological targets based on structural analogy. Finally, we will present a detailed roadmap of experimental protocols that would be essential in determining its true pharmacological profile.
Chemical Properties and Synthesis
The fundamental chemical and physical properties of this compound are summarized in the table below, based on information from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 1228666-40-7 | Sunway Pharm Ltd |
| Molecular Formula | C10H13FN2O | Sunway Pharm Ltd |
| Molecular Weight | 196.22 g/mol | Sunway Pharm Ltd |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified | N/A |
Proposed Synthesis Route
While a specific synthesis for this compound has not been detailed in published literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses of related pyrrolidine derivatives. A likely approach would involve the nucleophilic aromatic substitution of 2,6-difluoropyridine with a suitable pyrrolidine precursor, followed by functional group manipulations.
A potential synthetic workflow is outlined below:
Caption: Hypothetical signaling pathway for agonistic activity at a neuronal nAChR.
Roadmap for Pharmacological Characterization: Experimental Protocols
To move from inference to evidence, a systematic pharmacological evaluation is necessary. The following experimental workflows provide a robust starting point for characterizing the biological activity of this compound.
In Vitro Receptor Binding Assays
The first step is to determine if the compound binds to any specific receptors. A broad panel of receptor binding assays is recommended.
Objective: To identify the binding affinity (Ki) of the compound for a wide range of CNS receptors.
Experimental Protocol:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to generate a concentration range for the assay (e.g., 10 µM to 0.1 nM).
-
Receptor Source: Utilize commercially available cell membrane preparations expressing the target receptors (e.g., from PerkinElmer, MilliporeSigma).
-
Radioligand Binding:
-
Incubate the receptor membranes with a known radiolabeled ligand (e.g., [3H]-epibatidine for nAChRs) and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for in vitro receptor binding assays.
In Vitro Functional Assays
Once a binding target is identified, the next step is to determine the functional activity of the compound at that receptor.
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor.
Experimental Protocol (Example for a G-protein coupled receptor):
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: Many functional assays measure the downstream consequences of receptor activation, such as changes in intracellular second messengers (e.g., cAMP, Ca2+).
-
Calcium Mobilization Assay (for Gq-coupled receptors):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add varying concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates agonistic activity.
-
To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonism.
-
-
Data Analysis:
-
For agonists, plot the response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response) and the maximum efficacy (Emax).
-
For antagonists, determine the IC50 and calculate the functional antagonist constant (Kb) using the Gaddum equation.
-
Preliminary In Vivo Studies
If in vitro activity is confirmed, preliminary in vivo studies in animal models are warranted to assess the compound's behavioral effects and pharmacokinetic properties.
Objective: To evaluate the in vivo effects of the compound in relevant animal models and to determine its basic pharmacokinetic profile.
Experimental Protocol (Example for CNS activity):
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Behavioral Assays:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further evaluate anxiolytic or anxiogenic effects.
-
Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like activity.
-
-
Pharmacokinetic Studies:
-
Administer the compound via different routes (e.g., intravenous, oral).
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS to determine parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.
-
-
Data Analysis: Use appropriate statistical methods to compare the behavioral outcomes between the compound-treated and vehicle-treated groups. Model the pharmacokinetic data to determine the key parameters.
Conclusion
This compound represents a chemical entity with untapped potential for drug discovery. While its pharmacological profile is currently undefined, its structural features, particularly in relation to known nAChR ligands, provide a compelling starting point for investigation. The experimental roadmap outlined in this guide offers a systematic and robust approach to elucidating its biological activity. Through a dedicated research effort encompassing in vitro binding and functional assays, followed by in vivo characterization, the therapeutic potential of this compound can be thoroughly explored. This technical guide serves as a foundational document to inspire and direct such future research endeavors.
References
Methodological & Application
Application Note: Comprehensive NMR Data Interpretation of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Abstract
This document provides a detailed guide for the structural elucidation of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this application note moves beyond a simple data report to offer a comprehensive interpretation strategy. We will dissect the causality behind spectral features in ¹H, ¹³C, and 2D NMR experiments, providing field-proven insights into the analysis of complex heterocyclic systems. Included are detailed, self-validating protocols for sample preparation, data acquisition, and processing, ensuring technical accuracy and reproducibility.
Introduction: The Significance of the Moiety and the Role of NMR
The this compound scaffold is a key structural motif in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active agents. The precise substitution pattern, stereochemistry, and conformational dynamics of this moiety can profoundly influence biological activity. Therefore, unambiguous structural confirmation is a critical step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure in solution.[1][2] Through a synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. This note will guide the user through this process, emphasizing the interpretation of complex spin systems and the diagnostic value of fluorine-carbon and fluorine-proton coupling constants.[3][4]
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the following atom numbering scheme will be used for this compound.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides foundational information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
Aromatic Region (Fluoropyridine Ring, δ 6.0-8.0 ppm)
This region will contain signals for the three protons on the fluoropyridine ring (H-3', H-4', H-5').
-
H-4' (δ ≈ 7.5-7.8 ppm, triplet of doublets or ddd): This proton is coupled to H-3' and H-5' (typical ortho and meta J_HH couplings, ~7-9 Hz and ~2-3 Hz respectively). It will also exhibit a smaller coupling to the ¹⁹F atom (⁴J_HF, ~1-2 Hz). The electron-withdrawing nature of the adjacent nitrogen and the fluorine atom will shift this proton downfield.
-
H-5' (δ ≈ 6.2-6.4 ppm, doublet of doublets): This proton is coupled to H-4' (³J_HH ~8-9 Hz) and to the ¹⁹F atom (³J_HF ~7-9 Hz). This characteristic coupling to fluorine is a key diagnostic feature.
-
H-3' (δ ≈ 6.1-6.3 ppm, doublet): This proton is coupled to H-4' (³J_HH ~7-8 Hz) and shows a very weak long-range coupling to ¹⁹F (⁵J_HF, often < 1 Hz, may not be resolved). Its chemical shift is influenced by the adjacent nitrogen of the pyrrolidine ring.
Aliphatic Region (Pyrrolidine Ring and Methanol Group, δ 1.5-4.0 ppm)
The signals from the pyrrolidine ring are often complex due to overlapping multiplets and diastereotopicity of the methylene protons at C-2, C-4, and C-5.
-
H-6 (CH₂OH, δ ≈ 3.5-3.7 ppm, doublet): These two protons are adjacent to the chiral center at C-3, making them diastereotopic. However, they are often seen as a simple doublet due to coupling with H-3 (³J_HH ~5-7 Hz). The exact chemical shift is sensitive to solvent and concentration.
-
Pyrrolidine Protons (H-2, H-3, H-4, H-5, δ ≈ 1.8-3.8 ppm, multiplets):
-
H-2 and H-5: These methylene protons adjacent to the ring nitrogen will be the most downfield of the ring protons due to the inductive effect of the nitrogen. They will appear as complex multiplets.
-
H-3: This methine proton is a crucial nexus, coupled to protons on C-2, C-4, and C-6. It will appear as a complex multiplet, likely around δ 2.5-2.8 ppm.
-
H-4: These methylene protons will be the most upfield, appearing as a multiplet around δ 1.8-2.2 ppm.
-
-
Hydroxyl Proton (OH, δ variable): The chemical shift of the -OH proton is highly variable and depends on solvent, temperature, and concentration. It typically appears as a broad singlet and can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine introduces characteristic C-F couplings.[4][5]
Aromatic Region (δ 100-165 ppm)
-
C-6' (δ ≈ 160-164 ppm, doublet): This carbon is directly attached to fluorine and will exhibit a large one-bond coupling constant (¹J_CF ≈ 235-250 Hz). This is the most diagnostic signal in the ¹³C spectrum.
-
C-2' (δ ≈ 158-160 ppm, doublet): This carbon is deshielded by the adjacent nitrogen (N-1') and the nitrogen of the pyrrolidine ring (N-1). It will show a smaller two-bond coupling to fluorine (²J_CF ≈ 10-15 Hz).
-
C-4' (δ ≈ 138-140 ppm, doublet): This methine carbon will show a three-bond coupling to fluorine (³J_CF ≈ 4-8 Hz).
-
C-5' (δ ≈ 105-108 ppm, doublet): This carbon shows a two-bond coupling to fluorine (²J_CF ≈ 4-6 Hz).
-
C-3' (δ ≈ 98-102 ppm, doublet): This carbon is significantly shielded and will exhibit a small three-bond coupling to fluorine (³J_CF ≈ 1-3 Hz).
Aliphatic Region (δ 25-70 ppm)
-
C-6 (CH₂OH, δ ≈ 64-67 ppm): The hydroxymethyl carbon, deshielded by the oxygen atom.
-
C-2 & C-5 (Pyrrolidine, δ ≈ 45-55 ppm): The carbons adjacent to the ring nitrogen. C-2 may be slightly more downfield than C-5 due to proximity to the aromatic ring.
-
C-3 (Pyrrolidine, δ ≈ 35-40 ppm): The methine carbon bearing the hydroxymethyl group.
-
C-4 (Pyrrolidine, δ ≈ 28-32 ppm): The most shielded carbon of the pyrrolidine ring.
Data Summary Tables
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4' | 7.5 - 7.8 | ddd | ³J_HH ≈ 7-9, ³J_HH ≈ 2-3, ⁴J_HF ≈ 1-2 |
| H-5' | 6.2 - 6.4 | dd | ³J_HH ≈ 8-9, ³J_HF ≈ 7-9 |
| H-3' | 6.1 - 6.3 | d | ³J_HH ≈ 7-8 |
| H-2, H-5 | 3.4 - 3.8 | m | - |
| H-6 (CH₂OH) | 3.5 - 3.7 | d | ³J_HH ≈ 5-7 |
| H-3 | 2.5 - 2.8 | m | - |
| H-4 | 1.8 - 2.2 | m | - |
| OH | variable | br s | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (J_CF) in Hz |
|---|---|---|---|
| C-6' | 160 - 164 | d | ~240 |
| C-2' | 158 - 160 | d | ~12 |
| C-4' | 138 - 140 | d | ~6 |
| C-5' | 105 - 108 | d | ~5 |
| C-3' | 98 - 102 | d | ~2 |
| C-6 (CH₂OH) | 64 - 67 | s | - |
| C-2 | 50 - 55 | s | - |
| C-5 | 45 - 50 | s | - |
| C-3 | 35 - 40 | s | - |
| C-4 | 28 - 32 | s | - |
The Power of 2D NMR for Unambiguous Assignment
While 1D spectra provide an excellent starting point, the complexity of the aliphatic region necessitates 2D NMR for definitive assignments.[1][6]
Caption: Workflow for complete structural assignment using 1D and 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will be invaluable for tracing the connectivity within the pyrrolidine ring, for example, showing a correlation from H-2 to H-3, from H-3 to H-4, and from H-3 to H-6. It will also confirm the H-3'/H-4'/H-5' spin system in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[1] This allows for the direct and unambiguous assignment of all protonated carbons once the proton spectrum is understood. For example, the proton signal at ~3.6 ppm (H-6) will show a cross-peak to the carbon signal at ~65 ppm (C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations that bridge the two ring systems include:
-
A cross-peak from the H-2/H-5 protons of the pyrrolidine ring to C-2' of the pyridine ring.
-
A cross-peak from the H-3' proton of the pyridine ring to C-2 and C-5 of the pyrrolidine ring.
-
Caption: Key diagnostic HMBC correlations linking the two ring systems.
Experimental Protocols
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical for acquiring high-quality, high-resolution NMR spectra. The choice of solvent is dictated by the solubility of the analyte and its non-interference with analyte signals.[7] Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules due to its good dissolving power and easily identifiable residual peak.[8]
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.
-
Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern spectrometer shimming routines.
-
Cap the NMR tube securely and label it clearly.
Protocol: Data Acquisition (400 MHz Spectrometer)
Rationale: The following parameters are standard starting points for acquiring high-quality spectra of small organic molecules. They balance signal-to-noise with experimental time.
Procedure:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize homogeneity. Automated shimming routines are typically sufficient.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 512-2048 scans (or more, depending on concentration).
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load standard, vendor-supplied parameter sets for gCOSY, gHSQC, and gHMBC experiments.
-
For most small molecules, default parameters for spectral widths and number of increments are appropriate. Adjust the number of scans per increment to achieve adequate signal-to-noise.
-
Protocol: Data Processing
Rationale: Accurate data processing is as important as acquisition for correct interpretation. Modern NMR software simplifies this process.[9][10]
Procedure:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs). An exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied to improve the signal-to-noise ratio.
-
Phase the resulting spectra manually or automatically to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.[11][12]
-
Integrate the ¹H spectrum. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the H-4' triplet) to 1.0 to determine the relative integrals of all other signals.
-
Pick peaks and, for ¹H spectra, analyze multiplicities and coupling constants.
Conclusion
The structural elucidation of this compound is a straightforward process when a systematic, multi-technique NMR approach is employed. The characteristic chemical shifts and, most importantly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns of the fluoropyridine ring provide definitive starting points for analysis. The subsequent use of 2D NMR techniques like COSY, HSQC, and HMBC allows for the rigorous and unambiguous assignment of the complex aliphatic pyrrolidine-methanol portion of the molecule, ultimately confirming the connectivity and overall structure with a high degree of confidence. The protocols and interpretive framework provided herein serve as a robust guide for researchers engaged in the synthesis and analysis of related heterocyclic compounds.
References
- "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes, 2017.
- "NMR Chemical Shifts of Impurities". Sigma-Aldrich.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". The Journal of Organic Chemistry, 1997.
- "Organic & Biomolecular Chemistry". RSC Publishing, 2016.
- Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 2016.
- "2-Fluoropyridine(372-48-5) 1H NMR spectrum". ChemicalBook.
- Lichter, R. L., & Wasylishen, R. E. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants". Journal of the American Chemical Society, 1975.
- "Interpreting C-13 NMR Spectra". Chemistry LibreTexts, 2023.
- "A Step-By-Step Guide to 1D and 2D NMR Interpret
- "13C NMR Chemical Shift".
- "NMRium - The next-gener
- "NMR Sample Preparation: The Complete Guide".
- "DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines".
- "The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1". The Journal of Organic Chemistry.
- "FLUORINE COUPLING CONSTANTS". University of Durham.
- "2D NMR spectroscopy for structural elucidation of complex small molecules". YouTube, 2020.
- "Mnova NMR Software for 1D and 2D NMR D
- "Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues". PMC - NIH.
- "NMR Sample Prepar
- "The NMR interpretations of some heterocyclic compounds which are...".
- "19F Coupling Constants Table". Organofluorine / Alfa Chemistry.
- "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB.
- "NMR Sample Preparation".
- "2D NMR Introduction". Chemistry LibreTexts.
- "Guide: Preparing a Sample for NMR analysis – Part I". Nanalysis, 2024.
- "NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data". University of Wisconsin-Madison, 2020.
- "Recommended Software for NMR D
- Fuloria, N. K., & Fuloria, S. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy". Journal of Analytical & Bioanalytical Techniques, 2013.
- "Structural Analysis of Organic Compound Using 2D - NMR Spectrum". JEOL.
- "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4". Loughborough University Research Repository, 2019.
- "Sample Prepar
- "Multinuclear and Fluorine NMR Spectroscopy". Southampton Chemistry Analytical Solutions.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. organomation.com [organomation.com]
- 9. nmrium.com [nmrium.com]
- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mass Spectrometry Analysis of (1-(6-Fluoropyyridin-2-yl)pyrrolidin-3-yl)methanol: An Application Note and Protocol
Introduction
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound of increasing interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of novel therapeutic agents. The presence of a fluorinated pyridine ring and a pyrrolidinemethanol moiety suggests its potential for biological activity. Accurate and robust analytical methods are therefore essential for its characterization, quantification in various matrices, and for quality control during synthesis and formulation.
This document provides a comprehensive guide to the mass spectrometry (MS) analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of method development, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) conditions, and an in-depth analysis of its fragmentation behavior. A key challenge in the mass spectrometric analysis of pyrrolidine-containing compounds is the propensity of the pyrrolidine ring to sequester a proton, leading to a dominant and often uninformative fragment ion in tandem mass spectrometry (MS/MS)[1]. This guide will address this challenge by proposing a method that leverages in-source fragmentation to achieve more comprehensive structural elucidation.
Chemical Properties of the Analyte
| Property | Value |
| Molecular Formula | C₁₁H₁₅FN₂O |
| Molecular Weight | 210.25 g/mol |
| Structure |
Experimental Design and Rationale
The following protocols have been designed to provide a robust and reliable method for the analysis of this compound. The rationale behind key experimental choices is explained to provide a deeper understanding of the methodology.
Liquid Chromatography Method Development
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation of the analyte from potential impurities and matrix components. The polarity of the molecule suggests that a C18 stationary phase will provide adequate retention and separation.
Rationale for Mobile Phase Selection: A gradient elution with acetonitrile and water, both containing a small amount of formic acid, is chosen. Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for moderately polar compounds. Formic acid is added to the mobile phase to improve peak shape and to promote protonation of the analyte in the electrospray ionization (ESI) source, which is crucial for achieving good sensitivity in positive ion mode.
Mass Spectrometry Method Development
Electrospray ionization in the positive ion mode (ESI+) is selected as the ionization technique due to the presence of basic nitrogen atoms in the pyrrolidine and pyridine rings, which are readily protonated.
Addressing the Pyrrolidine Fragmentation Challenge: As previously mentioned, the basicity of the pyrrolidine nitrogen can lead to charge sequestration and a dominant, uninformative fragment ion corresponding to the protonated pyrrolidine ring upon collision-induced dissociation (CID)[1]. To overcome this, we will employ a strategy of controlled in-source fragmentation (ISF). By increasing the cone voltage (or equivalent parameter) in the ion source, we can induce fragmentation of the precursor ion before it enters the mass analyzer. This allows for the generation of a more informative product ion spectrum from the resulting fragment ions.
Protocols
Sample Preparation
The following protocol is a general guideline for the preparation of a standard solution of this compound. For analysis in complex matrices such as plasma or tissue homogenates, a more extensive sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Vortex the solution until the standard is completely dissolved.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
Transfer the working standards to autosampler vials for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters (Initial Settings for Method Development):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (initial setting, to be optimized for in-source fragmentation) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV to observe a range of fragments |
Proposed Fragmentation Pathway and Data Interpretation
The expected protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 211.1245.
In-Source Fragmentation Strategy:
To generate more informative fragment ions, the cone voltage will be systematically increased (e.g., from 20 V to 80 V) to induce fragmentation in the ion source. The goal is to promote the neutral loss of the pyrrolidinemethanol moiety or other characteristic fragments.
Expected Fragmentation Pattern:
Based on the structure, the following fragmentation pathways are proposed:
-
Cleavage of the C-N bond between the pyridine and pyrrolidine rings: This is a likely fragmentation pathway, leading to the formation of a protonated 6-fluoropyridine ion and a neutral pyrrolidinemethanol molecule.
-
Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo ring-opening followed by further fragmentation.
-
Loss of the methanol group: The -CH₂OH group can be lost as formaldehyde (CH₂O).
-
Loss of water: Dehydration can occur from the methanol group.
A diagram illustrating the proposed fragmentation pathway is shown below:
Caption: Proposed fragmentation pathway of protonated this compound.
Data Presentation
The following table summarizes the expected m/z values for the precursor and major product ions.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₆FN₂O⁺ | 211.1245 |
| Fragment 1 | C₅H₅FN⁺ | 98.0404 |
| Fragment 2 | C₁₀H₁₃FN₂⁺ | 181.1139 |
| Fragment 3 | C₅H₁₀N⁺ | 84.0813 |
Experimental Workflow
The overall experimental workflow for the analysis is depicted in the following diagram:
Caption: Experimental workflow for the mass spectrometry analysis.
Trustworthiness and Self-Validation
To ensure the trustworthiness and reliability of the analytical results, the following self-validating systems should be implemented:
-
Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Quality Control Samples: Analyze quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to monitor the accuracy and precision of the method.
-
System Suitability Tests: Before each analytical run, perform a system suitability test by injecting a standard solution to ensure that the LC-MS system is performing optimally.
-
Method Validation: The analytical method should be fully validated according to relevant guidelines (e.g., FDA or ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
This application note provides a detailed protocol and the underlying scientific rationale for the mass spectrometry analysis of this compound. By employing a strategic approach that includes in-source fragmentation, the challenges associated with the analysis of pyrrolidine-containing compounds can be effectively addressed, leading to a more comprehensive structural characterization. The provided protocols and recommendations will serve as a valuable resource for researchers and scientists working with this and structurally related compounds in the field of drug discovery and development.
References
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Welcome to the technical support guide for the synthesis of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis of this important building block.
Introduction & Synthetic Strategy
This compound is a valuable intermediate in medicinal chemistry, often utilized for its unique structural and electronic properties. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, which is a cornerstone for functionalizing heteroaromatic systems.[1] This reaction couples the secondary amine of (pyrrolidin-3-yl)methanol with an activated pyridine ring, typically 2,6-difluoropyridine.
The core of this synthesis relies on the displacement of a fluoride ion from the electron-deficient pyridine ring by the nucleophilic pyrrolidine nitrogen.[2][3] The success of this reaction is highly dependent on carefully controlled parameters to maximize the yield of the desired mono-substituted product and minimize common side reactions.
Figure 1. General synthetic workflow for the SNAr-based synthesis, highlighting the desired product and potential side products.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A1: The most direct and widely adopted method is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluoropyridine and a chiral source of (pyrrolidin-3-yl)methanol.[4][5] This approach is favored due to the high reactivity of the C-F bond in electron-deficient pyridine systems and the commercial availability of the starting materials. The reaction is typically performed in a polar aprotic solvent like DMSO or acetonitrile (ACN) with a non-nucleophilic base to scavenge the HF byproduct.
Q2: Why is mono-substitution at the 2-position favored over the 6-position?
A2: Statistically, with a symmetric starting material like 2,6-difluoropyridine, the initial substitution can occur at either position. Once the first pyrrolidine moiety is attached, the resulting product, this compound, is electronically and sterically different. The electron-donating nature of the pyrrolidine nitrogen slightly deactivates the pyridine ring towards further nucleophilic attack. However, the primary factor preventing di-substitution is controlling the stoichiometry and reaction conditions.
Q3: What are the most critical parameters to control for a successful synthesis?
A3: The three most critical parameters are:
-
Stoichiometry: A slight excess of the pyrrolidinemethanol (e.g., 1.1-1.2 equivalents) can drive the reaction to completion, but a large excess can promote the formation of the bis-substituted byproduct. Precise control is key.
-
Temperature: SNAr reactions on halopyridines often require heating, but excessive temperatures can lead to side reactions and decomposition.[6] A typical range is 80-120 °C. Temperature optimization is crucial for balancing reaction rate and selectivity.
-
Base Selection: The base must be strong enough to neutralize the HF formed during the reaction but should not interfere with the starting materials or product. Inorganic bases like K2CO3 or organic bases like diisopropylethylamine (DIPEA) are common choices.
Q4: Can I start from a pyrrolidine ester and reduce it at the end?
A4: Yes, this is a viable alternative strategy. You can perform the SNAr reaction with a proline ester derivative (e.g., methyl or ethyl L-prolinate) and then reduce the ester to the primary alcohol in a subsequent step. This can sometimes be advantageous for purification. Potent reducing agents like Lithium Aluminum Hydride (LiAlH4) are typically required for this transformation.[7][8] However, this adds an extra step to the synthesis, and chemoselectivity during the reduction must be considered.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low or No Product Formation
Q: My reaction has stalled. TLC and LC-MS analysis shows only unreacted 2,6-difluoropyridine and (pyrrolidin-3-yl)methanol. What are the likely causes?
A: This issue typically points to insufficient activation or suboptimal reaction conditions. Here is a decision tree to diagnose the problem:
Figure 2. Troubleshooting decision tree for a stalled SNAr reaction.
-
Causality Explained: SNAr reactions require overcoming a significant activation energy barrier to form the intermediate Meisenheimer complex.[2] Insufficient thermal energy (low temperature) will result in a slow or non-existent reaction rate. The base is critical for removing the proton from the pyrrolidine nitrogen after initial attack and for neutralizing the HF byproduct, driving the equilibrium toward the product. Polar aprotic solvents are necessary to solvate the charged intermediate and reagents effectively.[6]
Problem Area 2: Poor Yield and Impurity Formation
Q: My reaction goes to completion, but the isolated yield is low, and I see a major byproduct with a mass corresponding to a bis-substituted pyridine. How can I improve selectivity?
A: The formation of the 2,6-di(pyrrolidin-3-yl-methanol)pyridine is a classic problem of over-reaction. The mono-substituted product, while less reactive than the starting 2,6-difluoropyridine, can still react with a second molecule of pyrrolidinemethanol under forcing conditions.
Solutions to Improve Mono-selectivity:
| Parameter | Recommended Action | Scientific Rationale |
| Stoichiometry | Use (pyrrolidin-3-yl)methanol as the limiting reagent (0.8-0.95 eq.) or add it slowly via syringe pump. | By keeping the concentration of the nucleophile low at all times, you favor the reaction with the more electrophilic 2,6-difluoropyridine over the less reactive mono-substituted product. |
| Temperature | Reduce the reaction temperature. | The activation energy for the second substitution is higher than the first. Lowering the temperature will disproportionately slow the undesired second reaction, improving selectivity. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting 2,6-difluoropyridine is consumed. | Allowing the reaction to proceed for extended periods after the primary starting material is gone will inevitably lead to the formation of the bis-substituted product. |
Q: My final product is contaminated with a dark, tarry substance. What is it and how can I prevent it?
A: Dark, insoluble materials often result from solvent decomposition or side reactions of the pyridine ring, especially at high temperatures in solvents like DMSO.[9]
-
Prevention:
-
Lower the Temperature: This is the most effective preventative measure.
-
Solvent Choice: Consider switching from DMSO to a more thermally stable solvent like DMF or NMP, or a lower-boiling one like acetonitrile (ACN) if reactivity permits.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Q: How can I effectively purify the final product away from unreacted starting materials and byproducts?
A: Purification can be challenging due to the similar polarities of the product and the pyrrolidinemethanol starting material.
-
Aqueous Workup: A carefully planned aqueous workup is the first and most critical step. The product is a tertiary amine and can be extracted into an acidic aqueous phase (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the product re-extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[10]
-
Column Chromatography: If the workup is insufficient, silica gel chromatography is the next step. A gradient elution starting with a non-polar solvent system (e.g., Hexane/EtOAc) and gradually increasing polarity is often effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from tailing on the acidic silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., EtOAc/Heptane or Isopropanol/Water) can be an excellent final purification step to achieve high purity.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Materials & Reagents:
-
2,6-Difluoropyridine (1.0 eq.)[11]
-
(R)- or (S)-(Pyrrolidin-3-yl)methanol (1.1 eq.)
-
Potassium Carbonate (K2CO3), finely ground (2.5 eq.)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,6-difluoropyridine (1.0 eq.) and anhydrous acetonitrile (volume to make a ~0.5 M solution).
-
Addition of Reagents: Add (pyrrolidin-3-yl)methanol (1.1 eq.) followed by finely ground potassium carbonate (2.5 eq.).
-
Reaction: Heat the reaction mixture to 80-85 °C (reflux) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexane with 1% Et3N) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the complete consumption of 2,6-difluoropyridine.
-
Workup (Quench & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K2CO3, KF) and wash the filter cake with additional ACN.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc), to afford the pure this compound.
References
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]
- A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents (CN111004171A).
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. Available at: [Link]
-
Reduction of ketones to alcohols using a decaborane/pyrrolidine/cerium(III) chloride system in methanol. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- Process for making 2,6-difluoro pyridine. Google Patents (US4071521A).
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. Available at: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. Available at: [Link]
-
Ester to Alcohol - Common Conditions. organic-chemistry.org. Available at: [Link]
-
2,6-difluoropyridine. Semantic Scholar. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]
- Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. Google Patents.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
87 CHM2210 Reduction of Esters to Yield Alcohols. YouTube. Available at: [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Available at: [Link]
-
2,6-Difluoropyridine. PubChem. Available at: [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. Available at: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Introduction: A Proactive Approach to Stability
Welcome to the technical support guide for (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. As a novel compound, comprehensive stability data in aqueous solutions is not yet extensively published. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting its stability based on established chemical principles and data from structurally analogous molecules.
The molecule consists of three key structural motifs:
-
A 2-fluoropyridine ring : This is an electron-deficient heteroaromatic system where the fluorine atom is susceptible to nucleophilic substitution.
-
A pyrrolidine ring : A saturated, five-membered nitrogen-containing heterocycle, which is generally stable but can be influenced by its substituents.
-
A primary methanol group : A relatively stable functional group, though it can be susceptible to oxidation.
This document synthesizes field-proven insights and authoritative knowledge to help you anticipate challenges, troubleshoot experimental inconsistencies, and design robust, self-validating protocols for your research.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound in aqueous media.
Q1: What are the most probable degradation pathways for this compound in an aqueous solution?
A: Based on its structure, the compound is most likely to degrade via pathways involving the 2-fluoropyridine moiety. The primary expected pathways are:
-
Hydrolysis: The carbon-fluorine bond at the 2-position of the pyridine ring is the most probable site of hydrolytic cleavage. This is a classic nucleophilic aromatic substitution reaction, which can be catalyzed by acidic or basic conditions, resulting in the formation of the corresponding 6-hydroxypyridine derivative. 2-Fluoropyridines are known to undergo such nucleophilic displacement reactions.[1][2][3]
-
Photodegradation: Aromatic and heteroaromatic systems are often susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to a complex mixture of photoproducts.[4][5][6][7]
-
Oxidation: While generally more stable, the pyridine nitrogen could be oxidized to an N-oxide, or the primary alcohol could be oxidized to an aldehyde or carboxylic acid, especially in the presence of oxidizing agents or under harsh conditions.
The pyrrolidine ring itself is a saturated aliphatic system and is expected to be relatively stable under typical aqueous experimental conditions.[8][9]
Q2: How will pH impact the stability of my aqueous solution?
A: The pH of the aqueous medium is a critical factor influencing the stability of this molecule, primarily by affecting the rate of hydrolysis.
-
Acidic Conditions (pH < 4): Under acidic conditions, the pyridine nitrogen atom will be protonated. This increases the electron-withdrawing nature of the ring, potentially making the C-F bond even more susceptible to nucleophilic attack by water. Therefore, accelerated degradation is possible.
-
Neutral Conditions (pH ≈ 6-8): The compound is expected to exhibit its maximum stability in the neutral pH range, where both acid- and base-catalyzed hydrolysis are minimized.
-
Basic Conditions (pH > 9): In basic solutions, the higher concentration of hydroxide ions (a strong nucleophile) will significantly accelerate the rate of nucleophilic substitution of the fluorine atom, leading to rapid degradation.
Q3: What is the expected thermal stability of the compound in water?
A: The molecule is expected to have good thermal stability at ambient and refrigerated temperatures in neutral aqueous solutions. The C-F aromatic bond is inherently strong. However, it is crucial to understand that temperature acts as a catalyst for most degradation reactions. Elevated temperatures will accelerate the rate of hydrolysis across all pH ranges and any other potential degradation pathways.[10][11] For forced degradation studies, temperatures between 40°C and 80°C are commonly used to intentionally induce and study degradation.[12]
Q4: Is the compound sensitive to light, and what precautions should I take?
A: Yes, it is highly probable that the compound is photosensitive. The fluoropyridine ring contains π-electrons that can absorb UV and, in some cases, visible light, leading to photochemical reactions.[4][5][7] To ensure the integrity of your experiments, all solutions containing this compound should be protected from light by using amber glass vials or by wrapping containers in aluminum foil. It is also advisable to minimize exposure to ambient laboratory light during preparation and handling.[6]
Troubleshooting Guide: Addressing Common Experimental Issues
| Problem | Probable Cause | Recommended Solution & Rationale |
| Rapid loss of the parent compound in solution, especially at pH extremes. | Hydrolysis of the 2-fluoropyridine moiety. The C-F bond is being cleaved via nucleophilic substitution by water or hydroxide ions, a process catalyzed by acid or base. | Control the pH: Maintain the aqueous solution within a pH range of 6.0-8.0 using a suitable buffer system (e.g., phosphate-buffered saline). Reduce Temperature: Store solutions at 2-8°C or frozen (-20°C to -80°C) to significantly slow the rate of all chemical reactions, including hydrolysis. |
| Appearance of new, unidentified peaks in HPLC/LC-MS chromatograms over time. | Formation of degradation products. The new peaks likely correspond to the hydroxylated pyridine analog or other minor degradants from oxidation or photodegradation. | Perform a Forced Degradation Study: As outlined in ICH guideline Q1A(R2), intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[13][14] This will help in developing a stability-indicating analytical method capable of resolving the parent compound from all significant degradants. |
| Poor reproducibility of results between experimental runs. | Inconsistent exposure to environmental factors. Uncontrolled variables such as light exposure, temperature fluctuations, or dissolved oxygen can lead to variable degradation rates. | Standardize Protocols: Ensure all experimental steps are standardized. Always prepare solutions fresh. If oxidation is suspected, use solvents that have been de-gassed by sparging with nitrogen or argon. Consistently use light-protective containers for all solutions. |
Data & Protocols for Stability Assessment
Predicted Stability Profile Summary
The following table provides a qualitative summary of the expected stability of this compound under various stress conditions. This is an inferential guide and should be confirmed by experimental data.
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic Aqueous Solution (pH < 4) | Low to Moderate | Acid-catalyzed hydrolysis of the C-F bond. |
| Neutral Aqueous Solution (pH 6-8) | High | Minimal degradation expected. |
| Basic Aqueous Solution (pH > 9) | Low | Base-catalyzed hydrolysis of the C-F bond. |
| Elevated Temperature (>40°C) | Moderate to Low | Acceleration of hydrolysis and other pathways. |
| Light Exposure (UV/Visible) | Low | Photodegradation of the pyridine ring. |
| **Oxidizing Conditions (e.g., H₂O₂) ** | Moderate | Potential oxidation of the pyridine N or methanol group. |
Diagram of Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for the target compound.
Protocol: General Workflow for an Aqueous Stability Study
This protocol outlines the essential steps for assessing the stability of the compound in an aqueous buffer, in line with principles from ICH guidelines.[13]
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in a minimal amount of a suitable, non-aqueous solvent (e.g., DMSO or methanol) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into pre-prepared aqueous buffers (e.g., 0.1 M HCl for pH ~1, phosphate buffer for pH 7, and borate buffer for pH ~9) to a final working concentration (e.g., 100 µg/mL). Note: Ensure the final concentration of the organic co-solvent is low (<1%) to not significantly affect the aqueous properties.
-
-
Incubation under Stress Conditions:
-
Aliquot the test solutions into separate, clearly labeled amber vials for each condition.
-
Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Conditions: Place the vials under the desired stress conditions:
-
Refrigerated (2-8°C, dark)
-
Ambient Temperature (e.g., 25°C, dark)
-
Elevated Temperature (e.g., 40°C or 60°C, dark)
-
Photostability (in a photostability chamber with controlled light/UV exposure, as per ICH Q1B guidelines).[6]
-
-
-
Sample Analysis:
-
At each time point, retrieve one vial from each condition.
-
Immediately analyze the sample using a validated, stability-indicating HPLC method with a UV or MS detector.[15][16] The method must be able to separate the parent peak from any degradation products.
-
Quantify the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics for each condition.
-
Diagram of Experimental Workflow
Caption: General experimental workflow for stability assessment.
References
-
PubChem. (6-Fluoropyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
ICH. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
ResearchGate. Evaluating the Aqueous Stability of Alkyl-/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. [Link]
-
Pharma Trendz. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ScienceDirect. A combined theoretical and experimental study of the pyrolysis of pyrrolidine. [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Royal Society of Chemistry. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. [Link]
-
Oxford Academic. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]
-
National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
-
European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
National Institutes of Health (NIH). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
ResearchGate. Degradation and Transformation of Organic Fluorine Compounds. [Link]
-
Oxford Academic. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
National Institutes of Health (NIH). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
- Google Patents. Process for providing 2-fluoropyridine.
-
MDPI. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
American Elements. 6-Fluoro-2-pyridinemethanol. [Link]
-
PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sepscience.com [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Avoiding degradation of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol during storage
Technical Support Center: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Introduction
This compound is a key building block in modern medicinal chemistry, valued for its unique combination of a fluorinated pyridine ring and a chiral pyrrolidinemethanol scaffold. However, the very features that make it synthetically useful—the electron-deficient, reactive fluoropyridine ring and the nucleophilic pyrrolidine nitrogen—also render it susceptible to specific degradation pathways if not stored and handled with the requisite care.
This guide serves as a centralized resource for researchers, providing in-depth, actionable advice to prevent, identify, and troubleshoot the degradation of this valuable intermediate. Our approach is grounded in established principles of physical organic chemistry and validated by extensive experience in handling complex heterocyclic molecules.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common user queries regarding the day-to-day management of this compound.
Q1: What is the single most critical factor for storing this compound?
A: The exclusion of atmospheric moisture is paramount. The primary degradation risk for this molecule is the hydrolysis of the C-F bond on the pyridine ring. The carbon atom at the 6-position is highly electron-deficient due to the electronegativity of both the fluorine atom and the ring nitrogen. This makes it a prime target for nucleophilic attack by water, leading to the formation of the corresponding pyridin-6-ol derivative, which is often inactive in subsequent reactions and can complicate purification.
Q2: What is the recommended storage temperature?
A: For long-term storage (> 6 months), we strongly recommend maintaining the compound at -20°C . For short-term, active use (i.e., daily weighing and dispensing), storage at 2-8°C is acceptable. Lowering the temperature significantly reduces the rate of all potential chemical reactions, including hydrolysis and oxidation. Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q3: Is an inert atmosphere (e.g., Argon or Nitrogen) necessary?
A: Yes, an inert atmosphere is highly recommended for long-term storage. While hydrolysis is the primary concern, slow oxidation of the pyrrolidine ring or the primary alcohol is a secondary risk. The tertiary amine of the pyrrolidine can be susceptible to oxidation. Storing the solid under a blanket of dry argon or nitrogen displaces both moisture and oxygen, providing a dual layer of protection.
Q4: How does light exposure affect the stability of the compound?
A: Pyridine-containing molecules can be photosensitive. UV light can promote the formation of radical species, potentially initiating polymerization or decomposition. While specific photostability data for this exact molecule is not widely published, it is best practice to store it in an amber vial or a container wrapped in aluminum foil to protect it from light.
Part 2: Troubleshooting Guide for Suspected Degradation
If you suspect your sample of this compound has degraded, follow this logical troubleshooting workflow.
Step 1: Initial Visual Inspection
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., from white/off-white to yellow/brown) | Oxidation or formation of conjugated impurities. | Proceed to Analytical Verification (Step 2). |
| Change in Physical State (e.g., solid becoming sticky or oily) | Hygroscopic uptake of water, potentially leading to hydrolysis. | Proceed to Analytical Verification (Step 2). |
| Clumping or Hardening of Powder | Indicates moisture exposure. | Dry the sample under high vacuum and re-test purity. |
Step 2: Analytical Verification
Visual inspection is not definitive. A quantitative assessment of purity is essential. We recommend using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the gold-standard method.
-
Sample Preparation:
-
Accurately weigh ~1 mg of your compound.
-
Dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:100 in the same solvent for a final concentration of 10 µg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC or UHPLC.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: m/z 100-500.
-
-
Data Interpretation:
-
Expected Mass: The parent compound should ionize to produce a protonated molecule [M+H]⁺ at an m/z of approximately 211.11 .
-
Primary Degradant (Hydrolysis): Look for a peak with an m/z of approximately 209.11 , corresponding to the hydrolyzed product, (1-(6-hydroxypyridin-2-yl)pyrrolidin-3-yl)methanol.
-
Purity Calculation: Integrate the area of all peaks in the chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. A purity below 95% for a starting material is a cause for concern.
-
Step 3: Logical Flow for Troubleshooting
The following diagram outlines the decision-making process when degradation is suspected.
Caption: Troubleshooting workflow for suspected compound degradation.
Part 3: Understanding the Degradation Pathways
A mechanistic understanding of how the molecule can degrade is key to preventing it. The two most probable pathways are hydrolysis and oxidation.
Caption: Potential degradation pathways for the target compound.
-
Hydrolysis (Most Likely Pathway): As previously mentioned, the fluorine atom is susceptible to substitution by water. This reaction is often the primary cause of purity loss over time, especially if the compound is stored in a humid environment or handled improperly in open air.
-
Oxidation (Secondary Pathway): The tertiary amine in the pyrrolidine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for such structures. Additionally, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid, though this typically requires stronger oxidizing conditions than ambient air.
By controlling the storage environment—keeping it cold, dry, dark, and oxygen-free —you effectively mitigate all of these potential degradation routes.
References
This section would be populated with links to authoritative sources. As this specific compound's degradation is not widely published, the references would be to analogous reactions and best practices.
- General Principles of Drug Degradation: Title: "Chemical stability of pharmaceuticals: a handbook for pharmacists" Source: American Pharmacists Association URL: While a direct link to the entire book isn't feasible, information can be found on publisher sites like https://www.pharmacist.com/ or academic libraries.
- Nucleophilic Aromatic Substitution on Pyridines: Title: "Nucleophilic Aromatic Substitution" Source: Organic Chemistry, 2nd Ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren. URL: General information available on chemistry resource websites like https://www.chem.ucla.edu/ or through the publisher, Oxford University Press.
- Storage of Chemical Reagents: Title: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/
Troubleshooting (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol experimental artifacts
Technical Support Center: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common experimental artifacts associated with the synthesis, purification, analysis, and handling of this key building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research and development endeavors.
Section 1: Synthesis & Reaction-Related Artifacts
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluoropyridine and (pyrrolidin-3-yl)methanol. While robust, this reaction is prone to specific side reactions that can complicate downstream processing.
Q1: My reaction is producing a significant amount of a di-substituted impurity. How can I minimize its formation?
Answer: The formation of a di-substituted product, where two molecules of (pyrrolidin-3-yl)methanol react with one molecule of 2,6-difluoropyridine, is a common artifact. This occurs because the initial product, this compound, is still an activated aryl fluoride, susceptible to a second substitution, albeit at a slower rate than the starting material.
Causality: The issue stems from local concentration effects and stoichiometry. If the nucleophile, (pyrrolidin-3-yl)methanol, is not dispersed quickly enough or is present in excess, it can react with the newly formed mono-substituted product before all the 2,6-difluoropyridine is consumed.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of 2,6-difluoropyridine (e.g., 1.1 to 1.2 equivalents). This ensures the nucleophile is the limiting reagent, statistically favoring mono-substitution.
-
Slow Addition: Add the (pyrrolidin-3-yl)methanol solution dropwise to the solution of 2,6-difluoropyridine and base at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second, less favorable substitution. For many SNAr reactions on fluoropyridines, temperatures between room temperature and 80°C are common, depending on the solvent and base used.[1]
-
Choice of Base: A non-nucleophilic bulky base can sometimes help by minimizing side reactions, although common bases like K2CO3 or DIPEA are typically sufficient.
Workflow for Minimizing Di-substitution
Caption: Decision workflow for troubleshooting di-substitution.
Q2: I'm observing an impurity with a mass corresponding to my product plus another pyrrolidin-3-yl group, but without the methanol. What is this?
Answer: This is likely a result of a side reaction involving an azomethine ylide, which can form under certain conditions, especially at elevated temperatures.[2] The pyrrolidine ring can undergo transformations that lead to unexpected coupling products. However, a more probable cause is the presence of an impurity in your starting (pyrrolidin-3-yl)methanol, such as 3-aminopyrrolidine, which could lead to an alternative SNAr product.
Troubleshooting:
-
Starting Material Purity: Verify the purity of your (pyrrolidin-3-yl)methanol starting material by ¹H NMR and LC-MS. Look for the absence of a hydroxyl proton and the presence of an additional N-H signal.
-
Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote decomposition and side reactions.
Section 2: Purification & Isolation Challenges
The target molecule contains two basic nitrogen atoms (pyridine and pyrrolidine) and a polar hydroxyl group, making it highly polar and prone to challenging purification by standard normal-phase chromatography.
Q3: My compound is streaking badly on silica gel TLC plates and I'm getting poor separation during column chromatography. What can I do?
Answer: This is a classic problem for polar, basic amines on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible binding, peak tailing, and poor separation.
Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds or acid-base interactions with the silica surface, causing the compound to "stick" and elute slowly and broadly.
Troubleshooting & Alternative Protocols:
-
Mobile Phase Modification (Normal Phase):
-
Add a Basic Modifier: Incorporate a small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide, into your eluent system (e.g., 0.1-1%). This amine will compete for the acidic sites on the silica, effectively "masking" them from your product and allowing for much cleaner elution.
-
Use an Alcohol Co-solvent: Solvents like methanol or isopropanol in your eluent (e.g., DCM/MeOH) are highly polar and can help disrupt the strong interactions between your compound and the silica. A common gradient is from 100% DCM to 10-20% MeOH in DCM.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and is often better suited for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): Given the compound's polarity, reverse-phase HPLC or MPLC is an excellent alternative. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure sharp peaks by protonating the amines.
-
Recommended Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Rationale & Best Use Case |
| Modified Normal Phase | Silica Gel | DCM/MeOH with 0.5% TEA | Quick, routine purification when impurities have significantly different polarity. The TEA additive is crucial. |
| Reverse Phase MPLC/HPLC | C18 Silica | Water/Acetonitrile + 0.1% TFA | High-resolution purification, ideal for removing closely related impurities. Provides sharp peaks and excellent recovery. |
| Ion-Exchange Chromatography | Strong Cation Exchange (SCX) | Load in low pH, wash, elute with base (e.g., NH₃ in MeOH) | Excellent for separating the basic product from neutral or acidic impurities. Highly effective capture-and-release method. |
Section 3: Analytical & Characterization Artifacts
Accurate characterization is key. However, artifacts can arise during NMR, MS, and HPLC analysis that may lead to incorrect structural assignment or purity assessment.
Q4: My ¹H NMR spectrum shows broad signals for the pyrrolidine protons. Is my compound impure?
Answer: Not necessarily. Signal broadening for protons on or near a pyrrolidine ring is common and can be attributed to two primary factors:
-
Conformational Inversion: The five-membered pyrrolidine ring is not planar and undergoes rapid "envelope" or "twist" conformational changes at room temperature. If the rate of this inversion is on the same timescale as the NMR experiment, it can lead to the broadening of signals for the ring protons.
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant isotope of nitrogen) has a nuclear spin I=1, making it a quadrupolar nucleus. This can lead to inefficient relaxation and broadening of signals for adjacent protons.
Troubleshooting & Confirmation:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between these effects. If the broadening is due to conformational exchange, cooling the sample may "freeze out" the conformers, resulting in sharper, albeit more complex, signals. Warming the sample may cause the signals to sharpen into a time-averaged peak.
-
Decoupling Experiments: While less common for ¹⁴N, specific pulse sequences can sometimes mitigate quadrupolar effects.
-
Check for Purity: Always confirm purity with an orthogonal technique like LC-MS to rule out the presence of impurities.
Q5: My LC-MS analysis shows a peak at [M+14]+ or [M+16]+ in addition to my expected [M+H]+. What are these?
Answer: These are very likely artifacts generated from your solvent or during sample preparation/storage.[3]
-
[M+14]+ Artifact (Methylation): If methanol was used as a solvent for extraction, purification, or even for preparing the LC-MS sample, it can methylate your compound, particularly the basic pyrrolidine nitrogen or the hydroxyl group, especially if stored for some time or if acidic/basic conditions are present.[4][5] This adds a -CH₂- group, resulting in a mass increase of 14 Da.
-
[M+16]+ Artifact (Oxidation): The pyrrolidine nitrogen can be oxidized to the corresponding N-oxide. This is a common metabolic pathway and can also occur chemically, especially if the sample is exposed to air and light over time. This adds an oxygen atom, increasing the mass by 16 Da.
Troubleshooting Workflow for Unexpected MS Signals
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 5. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the underlying scientific principles to empower you in your experimental work.
The synthesis of this compound is a multi-step process that, while conceptually straightforward, can present several challenges, particularly during scale-up. This guide will walk you through the critical aspects of the synthesis, from the initial nucleophilic aromatic substitution to the final purification, providing practical solutions to common problems.
Overall Synthetic Workflow
The synthesis can be broadly divided into two key stages:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a suitable pyrrolidine precursor with 2,6-difluoropyridine to form the C-N bond.
-
Purification and Isolation: This final stage focuses on obtaining the target compound with high purity, which is crucial for subsequent applications.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Several factors can lead to a slow or incomplete reaction:
-
Insufficiently activated pyridine ring: The fluorine atoms on the pyridine ring are activating groups for nucleophilic aromatic substitution.[1][2][3] However, the reaction still requires appropriate conditions.
-
Solution: Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Monitor for potential side product formation at higher temperatures.
-
-
Inappropriate base: A base is typically used to deprotonate the pyrrolidine nitrogen, making it a more potent nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a carbonate base (e.g., K2CO3), ensure it is finely powdered and the solvent is sufficiently polar to facilitate the reaction.
-
-
Solvent issues: The choice of solvent is critical for SNAr reactions.
-
Solution: Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents can solvate the cation of the base, leaving the anion more reactive. Ensure the solvent is anhydrous, as water can quench the base and react with the starting materials.
-
Q2: I am observing the formation of a di-substituted byproduct. How can I minimize this?
A2: The formation of a di-substituted product occurs when a second molecule of the pyrrolidine precursor reacts with the mono-substituted product.
-
Control stoichiometry:
-
Solution: Use a slight excess of 2,6-difluoropyridine (e.g., 1.1-1.2 equivalents) relative to the pyrrolidinemethanol. This will favor the formation of the mono-substituted product.
-
-
Slow addition:
-
Solution: Add the pyrrolidinemethanol solution slowly to the reaction mixture containing 2,6-difluoropyridine and the base. This maintains a low concentration of the nucleophile, reducing the likelihood of di-substitution.
-
Q3: The work-up of my SNAr reaction is difficult, with emulsions forming during the extraction. What can I do?
A3: Emulsions are common when working with polar aprotic solvents like DMF or DMSO.
-
Solution 1: Brine wash: After quenching the reaction, add a saturated aqueous solution of sodium chloride (brine) during the extraction. The increased ionic strength of the aqueous layer can help to break up emulsions.
-
Solution 2: Solvent choice for extraction: Use a solvent that is less prone to emulsion formation, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Solution 3: Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.
Stage 2: Purification
Q4: I am having trouble purifying the final product by column chromatography. It seems to be very polar.
A4: The presence of the pyridine nitrogen and the hydroxyl group makes the target molecule quite polar, which can lead to tailing on silica gel chromatography.
-
Solution 1: Add a modifier to the eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system. This can help to deactivate the acidic silica gel and improve the peak shape.
-
Solution 2: Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel (reverse-phase chromatography).
-
Solution 3: Crystallization: If the product is a solid, crystallization can be an effective purification method.[4] Experiment with different solvent systems to find one that gives good quality crystals.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. The presence of the fluorine atom can be confirmed by 19F NMR.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound. Developing a robust HPLC method is crucial for quality control, especially in a drug development setting.[5]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the quality of your starting materials.
Protocol 1: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Difluoropyridine | 115.09 | 1.15 g | 10.0 mmol | 1.1 |
| (S)-Pyrrolidin-3-yl)methanol | 101.15 | 0.91 g | 9.0 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 0.40 g | 10.0 mmol | 1.1 |
| Anhydrous DMF | - | 20 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Add anhydrous DMF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-pyrrolidin-3-yl)methanol in anhydrous DMF (5 mL) to the sodium hydride suspension. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide and deprotonation of the pyrrolidine nitrogen.
-
In a separate flask, dissolve 2,6-difluoropyridine in anhydrous DMF (5 mL).
-
Slowly add the 2,6-difluoropyridine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent: A gradient of 0-10% methanol in dichloromethane, with 0.5% triethylamine.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
-
Scale-Up Considerations
Scaling up this synthesis from the gram to the kilogram scale introduces several challenges that need to be carefully managed.[6]
-
Heat Transfer: The SNAr reaction is exothermic, especially during the initial addition of reagents. On a large scale, efficient heat transfer is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.
-
Mixing: Efficient mixing is required to ensure homogeneity, especially when dealing with suspensions like sodium hydride. Inadequate mixing can lead to localized "hot spots" and an increase in side product formation.
-
Reagent Addition: The slow and controlled addition of reagents is even more critical on a larger scale. The use of a syringe pump or a dropping funnel with precise control is recommended.
-
Work-up and Extraction: Handling large volumes of solvents during extraction can be challenging. The use of a liquid-liquid extractor can be beneficial. Also, the potential for emulsion formation is higher on a larger scale, so having a plan to address this is important.
-
Safety: The use of hazardous reagents like sodium hydride requires strict safety precautions, especially on a large scale. Ensure that all personnel are properly trained and that appropriate personal protective equipment is used.
Caption: Troubleshooting common issues during the scale-up of the synthesis.
References
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]
-
Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available from: [Link]
-
Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. ResearchGate. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Development of New Methods of Synthesis of Heterocycles. MDPI. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
Attempts to Improve the Performance and Biodegradation of Kinetic Hydrate Inhibitors–More Lessons Learned. ACS Publications. Available from: [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. Available from: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Aromatic Substitution Practice Problems. StudySmarter. Available from: [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Publishing. Available from: [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available from: [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available from: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]
-
Synthesis of N- substituted proline derivatives. Reagents and conditions. ResearchGate. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
Validation & Comparative
Cross-reactivity studies of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
An Objective Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Study of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its biological activity. While high potency against the intended target is desirable, it is the selectivity profile that often dictates the ultimate success or failure of a drug development program. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound this compound (termed "NCE-FPM") as a case study.
The chemical scaffold of NCE-FPM, featuring a fluoropyridine ring linked to a pyrrolidine core, is common in molecules designed to target the ATP-binding pocket of protein kinases. For the purpose of this guide, we will hypothesize that NCE-FPM has been designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology.
This guide will compare NCE-FPM against two well-characterized kinase inhibitors:
-
Gefitinib: A first-generation, FDA-approved EGFR inhibitor.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, known for its broader selectivity profile.
Through a series of detailed experimental protocols and comparative data, we will illustrate a robust workflow for assessing the selectivity of a novel compound, providing the critical insights necessary for advancing a drug development project.
Experimental Design & Rationale
A multi-pronged approach is essential for a thorough cross-reactivity assessment. Our experimental workflow is designed to move from broad, high-throughput screening to more focused, cell-based functional assays.
Caption: Experimental workflow for cross-reactivity profiling.
Phase 1: Broad Kinome & Off-Target Screening
Rationale: The initial step is to cast a wide net to understand the interaction landscape of NCE-FPM across the human kinome. This unbiased approach is critical for identifying not only expected interactions but also unanticipated off-targets that could represent future liabilities or even new therapeutic opportunities.[1] We utilize a competitive binding assay format, which measures the displacement of a tagged ligand from the kinase active site, providing a quantitative measure of affinity (expressed as Kd or % inhibition).
Methodology: A comprehensive kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan), comprising over 400 kinases, is performed. NCE-FPM, Gefitinib, and Sunitinib are each screened at a concentration of 1 µM.
Comparative Data Summary (Hypothetical):
| Compound | Primary Target (EGFR) % Inhibition @ 1µM | Key Off-Targets (% Inhibition > 50%) | Selectivity Score (S-Score) |
| NCE-FPM | 98% | SRC (75%), ABL1 (60%) | 0.02 |
| Gefitinib | 99% | ERBB2 (65%) | 0.01 |
| Sunitinib | 92% | VEGFR2 (99%), PDGFRB (97%), KIT (95%), FLT3 (91%) | 0.25 |
S-Score (Selectivity Score) is a measure of selectivity, calculated as the number of kinases inhibited >X% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Interpretation:
-
NCE-FPM demonstrates high affinity for its intended target, EGFR. However, it also shows significant off-target activity against the non-receptor tyrosine kinases SRC and ABL1.
-
Gefitinib , as expected, is highly selective for the EGFR family, with some cross-reactivity on the closely related ERBB2.
-
Sunitinib confirms its known multi-targeted profile, potently inhibiting several receptor tyrosine kinases involved in angiogenesis.
Phase 2: Biochemical IC50 Validation
Rationale: Following the broad screen, it is essential to quantify the potency of the interactions identified. Determining the half-maximal inhibitory concentration (IC50) provides a more precise measure of a compound's potency against the primary target and key off-targets.[2] This allows for a direct comparison of on-target versus off-target activity.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Reagents: Recombinant human EGFR, SRC, and ABL1 enzymes, kinase-specific peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Plate Setup: In a 384-well plate, serially dilute NCE-FPM, Gefitinib, and Sunitinib in kinase buffer.
-
Kinase Reaction: Add the kinase and its specific peptide substrate to the wells containing the compounds.
-
Initiation: Start the reaction by adding ATP (at the Km concentration for each respective kinase). Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus, kinase activity.
-
Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Comparative Data Summary (Hypothetical):
| Compound | EGFR IC₅₀ (nM) | SRC IC₅₀ (nM) | ABL1 IC₅₀ (nM) | Selectivity Ratio (SRC/EGFR) |
| NCE-FPM | 5 | 150 | 320 | 30x |
| Gefitinib | 2 | >10,000 | >10,000 | >5000x |
| Sunitinib | 25 | 80 | 120 | 3.2x |
Interpretation: NCE-FPM is confirmed as a potent EGFR inhibitor. However, the 30-fold selectivity window against SRC suggests that at therapeutic concentrations required to fully inhibit EGFR, there may be significant inhibition of SRC, which could have physiological consequences. Gefitinib shows a very large selectivity window, while Sunitinib's potency against SRC is comparable to its EGFR activity.
Phase 3: Cellular & Functional Confirmation
Rationale: Biochemical assays, while precise, do not fully recapitulate the complexity of a cellular environment. Factors such as cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can all influence a compound's efficacy. Therefore, it is crucial to validate the findings in a relevant cellular context. We will assess the inhibition of EGFR signaling and the resulting impact on cell proliferation.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Protocol: Western Blot for Phospho-EGFR
-
Cell Culture: Culture A549 cells (human lung carcinoma, EGFR-expressing) to ~80% confluency.
-
Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-treat cells with a dose range of NCE-FPM, Gefitinib, or Sunitinib for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. Use a secondary HRP-conjugated antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phospho-EGFR signal to the total EGFR signal.
Comparative Data Summary (Hypothetical):
| Compound | Cellular pEGFR IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM, A549) | Therapeutic Index (GI₅₀ / pEGFR IC₅₀) |
| NCE-FPM | 25 | 50 | 2.0 |
| Gefitinib | 15 | 35 | 2.3 |
| Sunitinib | 150 | 300 | 2.0 |
Interpretation: The cellular IC50 values are higher than the biochemical IC50s, which is expected due to factors like cellular ATP concentration.[1] NCE-FPM effectively inhibits EGFR phosphorylation in a cellular context, leading to a potent anti-proliferative effect. The therapeutic index, a ratio of the concentration needed for a functional effect versus target engagement, is comparable to the comparators, suggesting good translation from target inhibition to cellular function.
Phase 4: Safety & Metabolism Profiling
Rationale: Early assessment of key safety liabilities is paramount. Inhibition of the hERG potassium channel can lead to QT prolongation and life-threatening arrhythmias.[3][4] Additionally, inhibition of Cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions.[5][6]
Protocol: CYP450 Inhibition Assay (Fluorometric)
-
Reagents: Human liver microsomes, specific fluorogenic substrates for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), NADPH regenerating system.
-
Incubation: In a black 96-well plate, incubate the test compounds with human liver microsomes and the specific CYP substrate.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Fluorescence Reading: After a set incubation time, measure the fluorescence generated by the metabolism of the substrate.
-
Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value for each isoform.
Comparative Data Summary (Hypothetical):
| Compound | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) |
| NCE-FPM | 8.5 | 2.5 | >50 |
| Gefitinib | >30 | 3.7 | 15 |
| Sunitinib | 2.1 | 1.8 | >50 |
Interpretation:
-
NCE-FPM shows moderate inhibition of CYP3A4, suggesting a potential for drug-drug interactions with other drugs metabolized by this key enzyme.[7] Its hERG IC50 of 8.5 µM provides a reasonable safety margin over its cellular potency (25 nM), but this will need to be carefully monitored.
-
Gefitinib has a more favorable profile with weaker CYP and hERG inhibition.
-
Sunitinib displays potent inhibition of both hERG and CYP3A4, consistent with its known clinical side effect profile and interaction liabilities.
Conclusion & Future Directions
This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel kinase inhibitor, NCE-FPM. The data, while hypothetical, illustrates a realistic profile for an early-stage compound.
Key Findings:
-
Potency & Efficacy: NCE-FPM is a potent, cell-active inhibitor of EGFR.
-
Selectivity: Its primary liability is off-target activity against SRC and ABL1. The ~30-fold selectivity window against SRC is a potential concern that warrants further investigation.
-
Safety: Moderate CYP3A4 inhibition indicates a risk of drug-drug interactions, and the hERG activity, while possessing a margin, requires careful consideration in future safety studies.
Compared to the highly selective Gefitinib , NCE-FPM has a broader profile. Compared to the multi-targeted Sunitinib , it is significantly more selective. The future development of NCE-FPM would likely involve structure-activity relationship (SAR) studies to improve its selectivity against SRC and ABL1 while maintaining EGFR potency. Further cellular studies on SRC-dependent cell lines would be necessary to understand the functional consequences of this off-target activity.
By employing a logical, multi-tiered workflow of broad screening followed by biochemical, cellular, and safety-focused validation, researchers can build a comprehensive understanding of a compound's activity profile, enabling informed decisions in the complex process of drug development.
References
-
Title: EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance Source: PMC (PubMed Central) URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Source: PMC (PubMed Central) URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC (PubMed Central) URL: [Link]
-
Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Source: PMC (PubMed Central) URL: [Link]
-
Title: Role of hERG potassium channel assays in drug development Source: PubMed URL: [Link]
-
Title: Profiling the kinetic selectivity of kinase marketed drugs Source: Enzymlogic URL: [Link]
-
Title: EGF/EGFR Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: Unraveling the Role of hERG Channels in Drug Safety Source: Creative Bioarray URL: [Link]
-
Title: Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors Source: ResearchGate URL: [Link]
-
Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]
-
Title: CYP Inhibition Assays Source: Eurofins Discovery URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Targeting the EGFR signaling pathway in cancer therapy Source: PMC (PubMed Central) URL: [Link]
-
Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity Source: PNAS URL: [Link]
-
Title: CYP450 inhibition assay (fluorogenic) Source: Bienta URL: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Comparative Guide to Confirming the Binding Affinity of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol and its Analogs at Neuronal Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the binding affinity of novel chemical entities targeting neuronal nicotinic acetylcholine receptors (nAChRs), with a focus on the structural class represented by (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. While direct, publicly available binding data for this specific molecule is limited, its structural motifs—a fluorinated pyridine ring and a pyrrolidine methanol group—strongly suggest potential interaction with nAChRs, particularly the high-affinity α4β2 subtype, which is a key target in neuroscience drug discovery.[1][2][3]
This document will therefore use well-characterized α4β2 nAChR ligands that share structural similarities as exemplary compounds to detail the experimental workflow for confirming binding affinity. We will delve into the rationale behind experimental choices, present standardized protocols, and provide a basis for comparing the performance of new molecules against established ligands.
The Rationale for Targeting the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a well-validated target for a range of neurological and psychiatric conditions, including nicotine addiction, Alzheimer's disease, and certain forms of epilepsy.[1][2] These receptors are ligand-gated ion channels that, upon activation by the endogenous neurotransmitter acetylcholine or exogenous ligands like nicotine, modulate neuronal excitability and neurotransmitter release.[1][4]
The development of selective α4β2 nAChR ligands is a significant area of research. Partial agonists, in particular, are of high therapeutic interest as they can provide a balanced level of receptor stimulation, avoiding the full activation and subsequent desensitization that can be associated with full agonists like nicotine.[5] Molecules containing a pyridine or fluoropyridine ring coupled to a pyrrolidine or similar cyclic amine are a well-established class of nAChR ligands.[6] The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the nAChR binding pocket.[7]
Experimental Workflow for Determining Binding Affinity
A standard and robust method for determining the binding affinity of an unlabeled compound (a "competitor") is the in vitro competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.
Below is a detailed protocol for a competitive binding assay using human α4β2 nAChRs expressed in a cell line, such as HEK-293 cells.
Experimental Protocol: α4β2 nAChR Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radioligand for binding to human α4β2 nAChRs.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human α4 and β2 nAChR subunits.
-
Radioligand: [³H]Epibatidine or [³H]Cytisine, high-affinity α4β2 nAChR agonists.
-
Test Compound: this compound or other novel analogs.
-
Reference Compound: Nicotine or Varenicline (for positive control).
-
Assay Buffer: e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known nAChR agonist like nicotine.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing human α4β2 nAChRs.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-specific binding control (e.g., 10 µM Nicotine).
-
Competitor Binding: Cell membranes + radioligand + varying concentrations of the test compound (typically a serial dilution from 10 µM down to 0.1 nM).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[8]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitor binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
Comparative Data and Interpretation
The binding affinity (Ki) is a critical parameter for evaluating a new compound. A lower Ki value indicates a higher affinity for the receptor. By comparing the Ki of a novel compound to that of known reference compounds, researchers can assess its potency.
Table 1: Hypothetical Comparative Binding Affinity Data at the Human α4β2 nAChR
| Compound | Ki (nM) | Receptor Subtype Selectivity (α4β2 vs. α7) |
| This compound | To be determined | To be determined |
| Nicotine | 5.9 | Moderate |
| Varenicline | 0.1 | High |
| Epibatidine | 0.05 | Low (High affinity for multiple subtypes) |
| ABT-089 | 0.2 | High |
Note: The Ki values for reference compounds are representative values from the literature.
Interpretation of Results:
-
A novel compound with a Ki in the low nanomolar or sub-nanomolar range would be considered a high-affinity ligand for the α4β2 nAChR.
-
The selectivity profile is equally important. A compound that is highly selective for α4β2 over other nAChR subtypes (like α7) is generally more desirable as it is likely to have fewer off-target effects.[9] Selectivity is determined by performing similar binding assays on other receptor subtypes.
Structural Considerations and Structure-Activity Relationships (SAR)
The binding of ligands to the α4β2 nAChR is a complex interplay of various molecular interactions. The agonist binding site is located at the interface between an α4 and a β2 subunit.[10]
Caption: Key pharmacophoric interactions of a pyridinyl-pyrrolidine ligand at the α4β2 nAChR.
Based on existing SAR studies of similar compounds, we can infer the following about this compound:
-
Pyrrolidine Ring: The protonated nitrogen of the pyrrolidine ring is crucial for a cation-π interaction with a tryptophan residue in the α4 subunit.[7]
-
Pyridine Ring: The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, interacting with the backbone of the complementary β2 subunit.[7]
-
Fluorine Substitution: The placement of the fluorine atom on the pyridine ring can significantly impact binding affinity and selectivity, potentially by altering the electronic properties of the pyridine nitrogen or through direct interactions with the receptor.
-
Methanol Group: The hydroxyl group of the methanol moiety could form an additional hydrogen bond within the binding pocket, potentially enhancing affinity.
Conclusion and Future Directions
Confirming the binding affinity of a novel compound such as this compound is a critical first step in its pharmacological characterization. The competitive radioligand binding assay is a robust and widely accepted method for this purpose. By systematically evaluating its affinity and selectivity for the α4β2 nAChR and comparing it to established ligands, researchers can gain valuable insights into its potential as a therapeutic agent.
Subsequent studies should include functional assays (e.g., two-electrode voltage clamp or calcium flux assays) to determine whether the compound acts as an agonist, antagonist, or partial agonist at the α4β2 nAChR. This comprehensive approach, combining binding and functional data, is essential for advancing novel compounds in the drug discovery pipeline.
References
-
Oliveira, A. S. F., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Science Advances, 8(8), eabk2743. [Link]
-
Taly, A., et al. (2019). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Toxins, 11(11), 639. [Link]
-
Henderson, B. J., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 6(5), ENEURO.0152-19.2019. [Link]
-
Morales-Perez, C. L., et al. (2016). X-ray structure of the human Alpha4Beta2 nicotinic receptor. Nature, 538(7625), 411–415. [Link]
-
Arias, H. R., et al. (2020). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 25(18), 4272. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Morales-Perez, C. L., et al. (2016). X-ray structure of the human α4β2 nicotinic receptor. Nature, 538(7625), 411–415. [Link]
-
Van Arnam, E. B., & Dougherty, D. A. (2014). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 111(12), 4512–4517. [Link]
-
Tietje, K. R., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Frontiers in Pharmacology, 11, 123. [Link]
-
Golebiowski, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5481–5495. [Link]
-
Zhang, H., et al. (2010). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 31(8), 983–988. [Link]
-
Gao, Y., et al. (2010). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 53(12), 4624–4634. [Link]
-
Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current Topics in Medicinal Chemistry, 14(4), 459–473. [Link]
-
Abreo, M. A., et al. (1996). Structure-Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand with Cognition-Enhancing Properties. Journal of Medicinal Chemistry, 39(4), 817–825. [Link]
-
De-La-Garza, V., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(3), 856–865. [Link]
-
Al-Humayyd, M. S. (2015). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 6, 11. [Link]
-
Post, M. R., et al. (2013). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 288(33), 23737–23746. [Link]
-
Gao, Y., et al. (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 193, 106801. [Link]
Sources
- 1. Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor | bioRxiv [biorxiv.org]
- 2. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
